molecular formula C8H11Cl2N3 B2480314 (1H-Indazol-3-yl)methanamine dihydrochloride CAS No. 1195264-69-7

(1H-Indazol-3-yl)methanamine dihydrochloride

Cat. No. B2480314
M. Wt: 220.1
InChI Key: GPPXPVXRILDDMG-UHFFFAOYSA-N
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Description

"(1H-Indazol-3-yl)methanamine dihydrochloride" is a chemical compound of interest in various fields of chemistry and pharmacology. Its synthesis, structural analysis, and chemical properties have been extensively studied to understand its potential applications and behavior in different chemical environments.

Synthesis Analysis

The synthesis of related indazole derivatives often involves multi-step reactions, including cycloaddition reactions, and refluxing with various reagents. For example, N,N-dibenzyl derivatives have been synthesized via 1,3-dipolar cycloaddition reactions, yielding products confirmed by NMR spectroscopy and elemental analysis (Aouine, Younas, El Hallaoui, Abdelilah, & Alami, Anouar, 2014). Such methods demonstrate the versatility of indazole compounds' synthesis, adapting to different substituents for varied applications.

Molecular Structure Analysis

Molecular structure analysis of indazole derivatives is crucial for understanding their chemical behavior and potential interactions. Techniques such as NMR, IR spectroscopy, and X-ray diffraction are commonly used. The structure elucidation confirms the presence of the indazole core and the specific substituents affecting its properties and reactivity.

Chemical Reactions and Properties

Indazole derivatives participate in a range of chemical reactions, highlighting their reactivity and potential for further modification. For instance, the selective bromination and cyanation of chloro-indanone derivatives have been explored, leading to products with specific functional groups (Jasouri, S., Khalafy, J., Badali, M., & Piltan, M., 2010). Such reactions are instrumental in diversifying the chemical space of indazole derivatives.

Scientific Research Applications

Synthesis Techniques

(1H-Indazol-3-yl)methanamine dihydrochloride is a compound involved in various synthesis techniques in chemical research. For instance, the compound N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine was synthesized using 1,3-dipolar cycloaddition reaction, a process involving similar indazole compounds (Aouine, Younas, El Hallaoui, & Alami, 2014).

Antimicrobial Activity

Derivatives of similar indazole compounds have shown promising antimicrobial properties. For example, various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and found to exhibit variable degrees of antibacterial and antifungal activities (Visagaperumal et al., 2010).

Catalytic Applications

Indazole-based compounds have been used in catalysis as well. A study involving (4-Phenylquinazolin-2-yl)methanamine, synthesized from glycine, found use in transfer hydrogenation reactions with quinazoline-based ruthenium complexes, achieving high conversions and turnover frequencies (Karabuğa, Bars, Karakaya, & Gümüş, 2015).

Enzyme Inhibition

Indazole- and indole-carboxamides, closely related to (1H-Indazol-3-yl)methanamine dihydrochloride, were discovered as highly potent inhibitors of monoamine oxidase B (MAO-B), suggesting potential therapeutic applications (Tzvetkov et al., 2014).

Synthesis of Novel Compounds

The synthesis and characterization of novel compounds, such as 1,3-Dithiolane Compound N, N-dimethyl [(E)-(2-nitromethylene-1, 3-dithiolan-4-yl)] methanamine, highlight the role of indazole derivatives in the development of new chemical entities (Zhai Zhi-we, 2014).

Neuroprotective Properties

Indazole derivatives have been identified as neuroprotective voltage-dependent sodium channel modulators, indicating potential applications in neurodegenerative diseases (Clutterbuck et al., 2009).

Safety And Hazards

This compound is classified under the GHS07 hazard class . The signal word for this compound is “Warning” and it has hazard statements H302 and H319 . This means it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2H-indazol-3-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-8-6-3-1-2-4-7(6)10-11-8;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPXPVXRILDDMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Indazol-3-yl)methanamine dihydrochloride

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